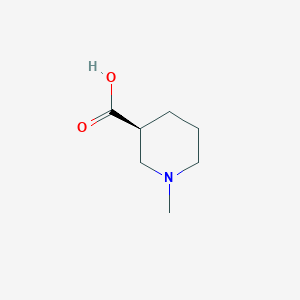

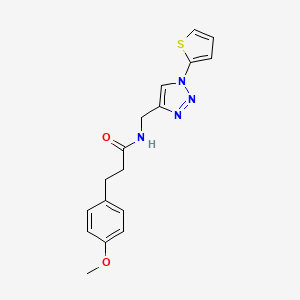

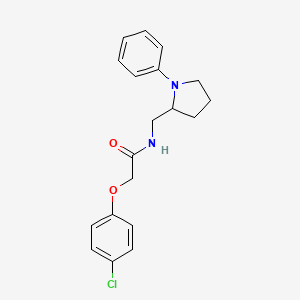

![molecular formula C17H13ClN2OS2 B2503219 3-{[(4-氯苯基)硫烷基]甲基}-2,3-二氢-5H-[1,3]噻唑并[2,3-b]喹唑啉-5-酮 CAS No. 477855-78-0](/img/structure/B2503219.png)

3-{[(4-氯苯基)硫烷基]甲基}-2,3-二氢-5H-[1,3]噻唑并[2,3-b]喹唑啉-5-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "3-{[(4-chlorophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one" is a derivative of quinazolinone, a bicyclic compound consisting of a fusion of benzene and quinazoline rings. Quinazolinone derivatives have been extensively studied due to their diverse pharmacological activities, including antihistaminic, antibacterial, and antitubercular properties.

Synthesis Analysis

The synthesis of quinazolinone derivatives typically involves multi-step reactions starting from various precursors. For instance, the synthesis of 1-substituted-4-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-ones involves the characterization of compounds by IR, 1H-NMR, and mass spectral data, with purity determined by elemental analysis . Another study describes the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, starting from 4-chlorophenoxyacetic acid and proceeding through esterification, treatment with hydrazine hydrate, ring closure, and final substitution at the thiol position . Similarly, the synthesis of N-3[4-(4-chlorophenyl thiazole-2-yl)-2-amino methyl] quinazoline-4(3H)-one derivatives is confirmed by IR and 1H NMR .

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives is often confirmed using spectroscopic methods such as IR, 1H-NMR, and mass spectrometry. Crystal structure analysis, including determination of empirical formula, system, space group, unit cell parameters, and volume, is also employed to elucidate the structure of these compounds, as demonstrated in the synthesis of a new 2-Benzylsulfanyl-3-(4-fluoro-phenyl)-6-methyl-3H-quinazolin-4-one .

Chemical Reactions Analysis

Quinazolinone derivatives undergo various chemical reactions during their synthesis. Alkylation reactions, for example, are used to introduce alkyl groups into the molecule, as seen in the preparation of 1,5-dihydro-3H-1,2,4-thiadiazolo[3,4-b]quinazolin-5-one 2,2-dioxides . The S-arylation method is another reaction used to synthesize quinazolinone derivatives, which is characterized by its simplicity and high conversion rates .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives are closely related to their molecular structure. These compounds exhibit a range of biological activities, including H1-antihistaminic activity with negligible sedative properties , antibacterial activity against both gram-negative and gram-positive bacteria , and antitubercular activity . The crystal structure and Hirshfeld surface analysis provide insights into the intermolecular interactions and electrostatic potential surface, which are crucial for understanding the biological activities of these compounds .

科学研究应用

合成和功能化

- 该化合物已通过各种有机反应合成和功能化,包括分子内亲电环化,从而产生了具有潜在生物活性的不同衍生物。例如,与卤素和硫族元素四卤化物的反应已被用来生产直线稠合的噻唑并喹唑啉三卤化物,以及其他衍生物 (N. Kut, M. Onysko, & V. Lendel, 2020).

含碲化合物合成

- 由于含碲化合物(有机金属化合物的一个子集)具有广泛的生物活性和在形成新的碳碳键方面的重要性,因此研究重点在于合成含碲化合物。一种方法涉及芳基硼酸与二芳基二碲化物的反应。还研究了亚硫酸钠盐与噻唑并喹唑啉基二氯碲化物的还原,从而产生适合进一步功能化的具有生物学前景的碲化物 (D. Kut, M. Kut, M. Onysko, & V. Lendel, 2022).

硫属元素化和生物活性

- 氧代和硫代取代的喹唑啉,包括噻唑并喹唑啉,因其抗氧化、抗菌和抗肿瘤活性而受到关注。在硫族元素四卤化物的作用下,2-硫代-2,3-二氢喹唑啉-4(1H)-酮的 N-烯基衍生物的亲电分子内环化已被研究,展示了具有多种药理作用的生物活性物质的合成 (D. Kut, М.М. Kut, M. Onysko, I. Balog, & V. Lendel, 2021).

药理学评价

- 该化合物的某些衍生物已被合成用于药理学评估,作为潜在的 alpha1-肾上腺素能受体拮抗剂。已研究结构-活性关系,并且特定的衍生物显示出高亲和力和选择性,表明具有潜在的药用价值 (J. Chern, P. Tao, K. Wang, A. Gutcait, S. Liu, M. Yen, S. Chien, & J. Rong, 1998).

属性

IUPAC Name |

3-[(4-chlorophenyl)sulfanylmethyl]-2,3-dihydro-[1,3]thiazolo[2,3-b]quinazolin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2OS2/c18-11-5-7-13(8-6-11)22-9-12-10-23-17-19-15-4-2-1-3-14(15)16(21)20(12)17/h1-8,12H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBQDDSKLZOBRAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N2C(=O)C3=CC=CC=C3N=C2S1)CSC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

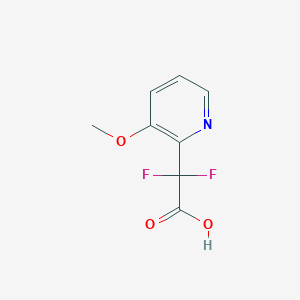

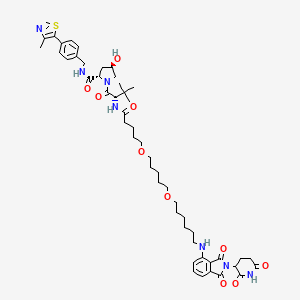

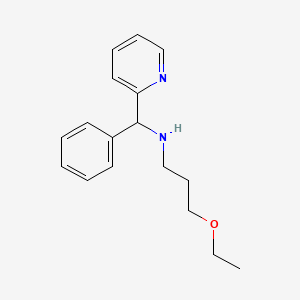

![2-[2-Methoxy-5-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2503139.png)

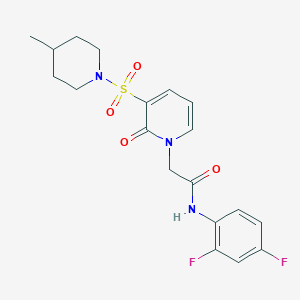

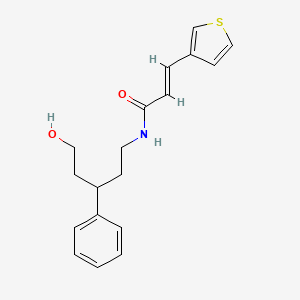

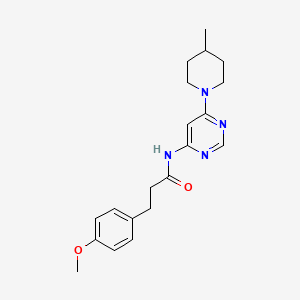

![2-(2,5-dioxopyrrolidin-1-yl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2503144.png)

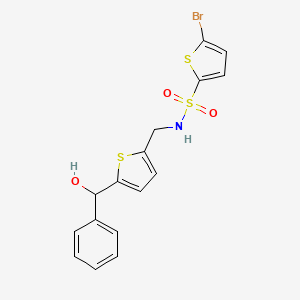

![[3-(3-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2503151.png)